Methyl(diphenyl)silanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)silanethiol is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silanethiol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-S bond.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as platinum or palladium are commonly used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)silanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)silanethiol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as silicone rubbers and resins.
Wirkmechanismus
The mechanism of action of methyl(diphenyl)silanethiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Methylsilane: Contains only a methyl group bonded to silicon, lacking the phenyl groups and thiol group.
Phenylsilane: Contains phenyl groups but lacks the thiol group.
Uniqueness
Methyl(diphenyl)silanethiol is unique due to the presence of both phenyl groups and a thiol group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
60642-95-7 |
---|---|
Molekularformel |
C13H14SSi |
Molekulargewicht |
230.40 g/mol |
IUPAC-Name |
methyl-diphenyl-sulfanylsilane |
InChI |
InChI=1S/C13H14SSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI-Schlüssel |
OZCQHWAJDZGUAI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.